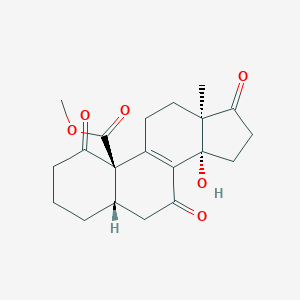
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate, also known as Methyl Triac, is a synthetic androgen receptor agonist that has been used in scientific research for its potential applications in various fields. This compound has been studied for its ability to enhance muscle growth, bone density, and cognitive function, among other effects.
Aplicaciones Científicas De Investigación
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential use as a performance-enhancing drug in sports. It has been shown to increase muscle growth and bone density in animal studies, leading to speculation about its potential use in humans.
This compound Triac has also been studied for its potential cognitive-enhancing effects. Animal studies have shown that it can improve spatial memory and learning, making it a potential treatment for cognitive disorders such as Alzheimer's disease.
Mecanismo De Acción
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac works by binding to and activating the androgen receptor, which is found in various tissues throughout the body. This activation leads to an increase in protein synthesis and cell growth, resulting in the observed effects on muscle and bone density. It also affects the central nervous system, leading to the observed cognitive-enhancing effects.
Biochemical and Physiological Effects
This compound Triac has been shown to have various biochemical and physiological effects. Animal studies have shown that it increases muscle growth and bone density, as well as improving cognitive function. It has also been shown to increase red blood cell count, which could potentially improve endurance in athletes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac in lab experiments is its potency and specificity. It has been shown to have a high affinity for the androgen receptor, making it a useful tool for studying the effects of androgen receptor activation. However, one limitation is its potential toxicity, which could make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac. One area of interest is its potential use as a treatment for cognitive disorders such as Alzheimer's disease. Another area of interest is its potential use as a performance-enhancing drug in sports. However, more research is needed to fully understand the effects and potential risks of using this compound Triac in these contexts. Additionally, further research is needed to explore the potential therapeutic applications of this compound Triac in other areas, such as bone and muscle disorders.
Métodos De Síntesis
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac can be synthesized through a multistep process starting with the synthesis of the intermediate compound 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oic acid. This intermediate is then reacted with methyl iodide to produce this compound Triac. The purity and yield of the final product can be improved through various purification techniques such as recrystallization and chromatography.
Propiedades
Número CAS |
130993-62-3 |
|---|---|
Fórmula molecular |
C10H24N8O10P2 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
methyl (5S,10R,13R,14S)-14-hydroxy-13-methyl-1,7,17-trioxo-3,4,5,6,11,12,15,16-octahydro-2H-cyclopenta[a]phenanthrene-10-carboxylate |
InChI |
InChI=1S/C20H24O6/c1-18-8-6-12-16(19(18,25)9-7-14(18)22)13(21)10-11-4-3-5-15(23)20(11,12)17(24)26-2/h11,25H,3-10H2,1-2H3/t11-,18-,19+,20+/m0/s1 |
Clave InChI |
GYYNKXHCVKWBDR-YRZPBDNOSA-N |
SMILES isomérico |
C[C@@]12CCC3=C([C@@]1(CCC2=O)O)C(=O)C[C@H]4[C@@]3(C(=O)CCC4)C(=O)OC |
SMILES |
CC12CCC3=C(C1(CCC2=O)O)C(=O)CC4C3(C(=O)CCC4)C(=O)OC |
SMILES canónico |
CC12CCC3=C(C1(CCC2=O)O)C(=O)CC4C3(C(=O)CCC4)C(=O)OC |
Sinónimos |
methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate, (13beta,14beta)-isomer MHTAEO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B237445.png)

![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B237460.png)

![2-(3,5-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237468.png)
![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B237489.png)


![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea](/img/structure/B237504.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)
![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)